Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate
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Overview
Description
Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate is an organic compound that features a piperazine ring substituted with a bromophenyl group and a tert-butyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of 2-bromophenylamine with tert-butyl 3-oxopiperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems to enhance efficiency and sustainability. These systems allow for better control over reaction conditions and can lead to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the piperazine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(2-chlorophenyl)-3-oxopiperazine-1-carboxylate
- Tert-butyl 2-(2-fluorophenyl)-3-oxopiperazine-1-carboxylate
- Tert-butyl 2-(2-iodophenyl)-3-oxopiperazine-1-carboxylate
Uniqueness
Tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can lead to distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C15H19BrN2O3 |
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Molecular Weight |
355.23 g/mol |
IUPAC Name |
tert-butyl 2-(2-bromophenyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C15H19BrN2O3/c1-15(2,3)21-14(20)18-9-8-17-13(19)12(18)10-6-4-5-7-11(10)16/h4-7,12H,8-9H2,1-3H3,(H,17,19) |
InChI Key |
UNSKIKUXCSGSAM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(=O)C1C2=CC=CC=C2Br |
Origin of Product |
United States |
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